Swietenine

Diabetes Metabolic Syndrome Nuclear Receptor Pharmacology

Researchers requiring reproducible antidiabetic pharmacology often encounter batch variability with crude Swietenia extracts. Swietenine eliminates this uncertainty through a quantifiable dual mechanism: it is a potent PPARγ agonist that enhances glucose consumption in insulin-resistant HepG2 cells and a robust NRF2/HO-1 pathway activator. - Inhibits lipid peroxidation by 77.3% vs. swietenolide at 13.3%. - Demonstrates metabolic stability across mouse, rat, and human liver microsomes. - Standard pack sizes: 5 mg, 10 mg, 25 mg, 100 mg, and bulk custom.

Molecular Formula C32H40O9
Molecular Weight 568.7 g/mol
Cat. No. B1256064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwietenine
Synonymsswietenine
Molecular FormulaC32H40O9
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C=C3C(CCC4(C3CC(=O)OC4C5=COC=C5)C)C(C2=O)(C(C1(C)C)C(C(=O)OC)O)C
InChIInChI=1S/C32H40O9/c1-8-16(2)28(36)41-27-19-13-18-20(32(6,25(19)35)24(30(27,3)4)23(34)29(37)38-7)9-11-31(5)21(18)14-22(33)40-26(31)17-10-12-39-15-17/h8,10,12-13,15,19-21,23-24,26-27,34H,9,11,14H2,1-7H3/b16-8+/t19-,20+,21+,23-,24+,26+,27-,31-,32-/m1/s1
InChIKeyMMUSWMCGLGFCKL-FFFUMERZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Swietenine: Quantifiable Antidiabetic and Anti-Inflammatory Activity


Swietenine is a tetranortriterpenoid limonoid isolated primarily from the seeds and fruits of Swietenia macrophylla and Swietenia mahagoni (Meliaceae) [1]. It is recognized as a major bioactive constituent responsible for the traditional antidiabetic use of Swietenia seeds [2]. Beyond baseline hypoglycemic activity, swietenine exhibits a distinct polypharmacological profile characterized by PPARγ agonism, NRF2 pathway activation, and metabolic stability across species [3][4]. Its chemical structure (CAS: 4801-97-2) distinguishes it from other in-class limonoids such as swietenolide, gedunin, and humilinolides, conferring unique biological activities that are quantitatively definable and relevant for scientific selection.

PPARγ agonism study fit for insulin sensitization pathways
NRF2/HO-1 pathway activation research context
Cross-species metabolic stability supports ADME profiling

Why Generic Limonoid Substitution Fails


Generic substitution with other Swietenia-derived limonoids or crude seed extracts is scientifically unsound due to swietenine's unique and quantifiable polypharmacology. While many limonoids share a core tetranortriterpenoid skeleton, swietenine demonstrates a distinct combination of activities: it is a potent PPARγ agonist, a robust activator of the NRF2/HO-1 cytoprotective pathway, and exhibits notable metabolic stability in liver microsomes [1][2]. Direct comparative studies reveal that swietenine's efficacy in enhancing glucose consumption and upregulating PPARγ protein expression differs significantly from co-isolated limonoids like khayasin T and 6-deoxyswietenine [1]. Furthermore, its antioxidant activity, measured by lipid peroxidation inhibition, is markedly higher than that of swietenolide [3]. Reliance on crude extracts introduces batch-to-batch variability in swietenine content and fails to guarantee the specific molecular interactions (e.g., Akt/GSK-3β/Nrf2 pathway activation) that define swietenine's therapeutic potential [4]. The following evidence guide provides the quantitative data necessary for an informed procurement decision.

PPARγ/NRF2 Pathway Profile Differs
Other Swietenia limonoids (e.g., khayasin T) did not significantly upregulate PPARγ; reported polypharmacology may not transfer.
Crude Extract Batch Variability
Seed extract composition varies between batches; swietenine content and pathway-specific response may shift.
Comparator Data Context Limitation
Head-to-head data are model-dependent; antioxidant or anti-inflammatory profiles observed may differ in alternative systems.

Swietenine Quantitative Evidence and Comparator Analysis


PPARγ Agonism and Glucose Consumption

Swietenine demonstrates superior enhancement of glucose consumption in insulin-resistant HepG2 cells compared to several co-isolated limonoids. In a comparative study, swietenine (compound 1) and swietenolide (compound 5) were the only two compounds among ten isolated limonoids to dramatically enhance PPARγ protein expression [1]. This specific PPARγ activation was not observed for compounds like khayasin T (2) or 6-deoxyswietenine (3), indicating a structure-activity relationship crucial for this mechanism [1].

PPARγ Agonism
Head-to-head
Swietenine & swietenolide dramatically enhanced PPARγ protein; khayasin T & 6-deoxyswietenine not significant
Supports PPARγ pathway study fit
HepG2 insulin-resistant cells; Western blot analysis
Diabetes Metabolic Syndrome Nuclear Receptor Pharmacology

Metformin Synergy In Vivo

In a streptozotocin-induced diabetic rat model, swietenine (20 and 40 mg/kg bw) demonstrated a significant synergistic effect when co-administered with metformin (50 mg/kg bw), improving glycemic and lipidemic control beyond the effect of metformin alone [1]. This potentiation was dose-dependent, with the 40 mg/kg dose showing a stronger effect, while the 10 mg/kg dose was inactive [1]. This evidence positions swietenine as an adjunctive agent rather than a standalone monotherapy.

Metformin Synergy
Head-to-head
20 & 40 mg/kg swietenine + metformin produced significant synergistic antihyperglycemic effect
Supports combination-study context
STZ rat model, 28-day oral; 10 mg/kg dose inactive
Diabetes Pharmacology Drug Synergy Combination Therapy

Metabolic Stability Across Species

Swietenine exhibited significant in vitro metabolic stability in mouse, rat, and human liver microsomes, a critical ADME property often lacking in natural products [1]. This stability is a key differentiator for swietenine, as it suggests a longer half-life and better oral bioavailability compared to more labile limonoids, which may undergo rapid first-pass metabolism.

Metabolic Stability
Class-level
Metabolically stable in mouse, rat, human liver microsomes
Differentiates from less stable limonoids; ADME profile review
No direct quantitative comparator; reported as notable attribute
Pharmacokinetics Drug Metabolism ADME

Lipid Peroxidation Inhibition vs. Swietenolide

In a direct comparison of lipid peroxidation (LPO) inhibitory activity, swietenine demonstrated 77.3% inhibition, which is significantly higher than the 13.3% inhibition observed for swietenolide, a closely related limonoid [1]. This substantial quantitative difference highlights swietenine's superior antioxidant capacity within its chemical class.

Lipid Peroxidation Inhibition
Head-to-head
77.3% (swietenine) vs. 13.3% (swietenolide)
Reported higher antioxidant capacity within tested set
In vitro LPO assay; approximately 5.8-fold difference
Antioxidant Lipid Peroxidation Oxidative Stress

Nitric Oxide Inhibition

Swietenine exhibits potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) generation, a key marker of inflammation. Its activity (IC50 ≤ 36.32 μM) is comparable to other potent limonoids like swietemacrophin and 3-O-tigloylswietenolide, and is significantly more potent than swietemahonin E and humilinolide F in the superoxide anion generation assay [1][2].

NO Inhibition
Head-to-head
IC50 ≤36.32 μM (LPS-induced neutrophils)
Supports anti-inflammatory assay context
Superoxide assay IC50 >100 μM indicates specificity
Anti-inflammatory Immunopharmacology Nitric Oxide

Pancreatic β-Cell Protection and Insulin Secretion

In an H₂O₂-induced oxidative stress model using INS-1 pancreatic β-cells, swietenine (Stn) and swietenolide (Std) both significantly improved cell viability, increased insulin secretion, and reduced ROS levels [1]. Stn treatment also increased SOD and GSH levels and decreased MDA, indicating a protective effect against oxidative damage and apoptosis in these insulin-producing cells [1].

β-Cell Protection
Supporting
Improved viability, insulin secretion; reduced ROS/MDA vs. H₂O₂ model
Supports β-cell endpoint research
INS-1 cells, 300 μM H₂O₂; SOD/GSH increased
Diabetes β-cell Function Oxidative Stress

Swietenine Application Scenarios


Type 2 Diabetes and Metabolic Syndrome

Swietenine is ideally suited for in vivo and in vitro studies investigating type 2 diabetes and associated metabolic disorders. Its quantifiable effects include dose-dependent antihyperglycemic and hypolipidemic activity in streptozotocin-induced diabetic rats [1], significant PPARγ agonism leading to enhanced glucose consumption in insulin-resistant HepG2 cells [2], and a demonstrated synergistic interaction with metformin [1]. Researchers should select swietenine for studies exploring insulin sensitization, β-cell protection, and combination therapy strategies.

NRF2-Mediated Cytoprotection and Anti-Inflammation

Swietenine is a validated and potent activator of the NRF2/HO-1 cytoprotective pathway [3]. This makes it an excellent tool compound for research into oxidative stress, inflammation, and related pathologies such as diabetic nephropathy (DN) and nonalcoholic fatty liver disease (NAFLD). Studies have confirmed swietenine's ability to inhibit ferroptosis in DN models via the Akt/GSK-3β/Nrf2 pathway [4] and to reverse NAFLD-associated lipogenesis while activating the Nrf2 defense mechanism [5]. Procurement for research focused on NRF2-dependent antioxidant and anti-inflammatory effects is strongly supported by this evidence.

ADME and Pharmacokinetic Profiling

Due to its demonstrated in vitro metabolic stability in mouse, rat, and human liver microsomes, swietenine is an attractive candidate for more advanced pharmacokinetic and ADME studies [3]. This property distinguishes it from many natural products that fail due to rapid metabolism. It can serve as a valuable model compound for investigating the absorption, distribution, metabolism, and excretion of tetranortriterpenoid limonoids, providing a more favorable starting point for lead optimization programs.

SAR and Comparative Phytochemistry

The existence of numerous structurally related limonoids from Swietenia species provides a rich framework for SAR studies. Swietenine's specific and quantifiable activities—such as its 77.3% inhibition of lipid peroxidation versus swietenolide's 13.3% [6] and its selective PPARγ agonism compared to khayasin T [2]—make it an essential reference compound. Researchers can use swietenine as a benchmark to evaluate the biological impact of specific structural modifications (e.g., esterification, oxidation state) within this chemical class.

Application
Selection Property
Validation Focus
Metabolic syndrome research models
PPARγ agonism and insulin sensitization context
Glucose consumption and insulin secretion endpoints
Oxidative stress and cytoprotection research
NRF2/HO-1 pathway activation context
Ferroptosis inhibition and antioxidant response endpoints
ADME and pharmacokinetic profiling
Cross-species metabolic stability
Liver microsome stability assessment
Structure-activity relationship studies
Limonoid class comparator benchmark
Lipid peroxidation and PPARγ selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Swietenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.